3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide
Description
This compound features a piperidine-1-carboxamide core linked to a 1,3,4-oxadiazole moiety substituted with a benzo[d][1,3]dioxol-5-yl group.
Properties
IUPAC Name |
3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-(4-chlorophenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c22-15-4-6-16(7-5-15)23-21(27)26-9-1-2-14(11-26)20-25-24-19(30-20)13-3-8-17-18(10-13)29-12-28-17/h3-8,10,14H,1-2,9,11-12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTYYRMBMULDKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC=C(C=C2)Cl)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
-
Introduction of the Benzo[d][1,3]dioxole Moiety: : This step involves the coupling of the oxadiazole intermediate with a benzo[d][1,3]dioxole derivative. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
-
Formation of the Piperidine Carboxamide: : The final step involves the reaction of the oxadiazole-benzo[d][1,3]dioxole intermediate with 4-chlorophenylpiperidine-1-carboxamide. This can be done using standard amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis and purification systems would also be integral to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The benzo[d][1,3]dioxole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
-
Reduction: : The oxadiazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C).
-
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or other strong oxidizing agents.
Reduction: Hydrogen gas (H₂) with Pd/C or other hydrogenation catalysts.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones from the benzo[d][1,3]dioxole moiety.
Reduction: Conversion of the oxadiazole ring to amines or other reduced forms.
Substitution: Formation of N-alkyl or N-acyl derivatives of the piperidine ring.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure that includes a piperidine ring, an oxadiazole moiety, and a benzo[d][1,3]dioxole substituent. This unique combination contributes to its diverse biological activities and potential applications in drug development.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide exhibit significant anticancer properties. For instance, oxadiazole derivatives have been reported to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
Research has demonstrated that the incorporation of the benzo[d][1,3]dioxole structure enhances the antimicrobial efficacy of oxadiazole derivatives. These compounds have shown activity against both Gram-positive and Gram-negative bacteria . The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory potential of oxadiazole derivatives. For example, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests that This compound may also possess similar anti-inflammatory properties.
Neuroprotective Effects
There is growing interest in the neuroprotective effects of oxadiazole derivatives. Research indicates that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antiviral Activity
Recent advances have shown that certain heterocyclic compounds exhibit antiviral properties. Specifically, oxadiazole derivatives have been evaluated for their ability to inhibit viral replication in vitro. The mechanism often involves interference with viral entry or replication processes .
Organic Electronics
The unique electronic properties of compounds like This compound make them suitable for applications in organic electronics. Their ability to act as semiconductors opens possibilities for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the oxadiazole ring could form hydrogen bonds with amino acid residues. The piperidine carboxamide structure allows for additional interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with several derivatives, enabling comparisons based on heterocyclic cores, substituents, synthetic routes, and biological targets.
Core Heterocycles and Substituent Variations
Pharmacological and Structural Insights
- Enzyme Inhibition :
- Chlorophenyl vs. Dichlorophenyl : The 4-chlorophenyl group in the target compound may offer balanced lipophilicity compared to the 3,4-dichlorophenyl group in , which could enhance binding but reduce solubility .
Biological Activity
The compound 3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzo[d][1,3]dioxole moiety, known for its presence in various bioactive compounds.
- An oxadiazole ring, which is often associated with pharmacological activity.
- A piperidine backbone that contributes to the compound's binding properties.
Anticancer Properties
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer activity. For instance, derivatives similar to the target compound have shown inhibition of key enzymes involved in cancer cell proliferation. In a study evaluating various oxadiazole derivatives, compounds with similar structures demonstrated IC50 values ranging from 42 to 339 μM against specific cancer cell lines, indicating moderate to potent activity .
The proposed mechanism of action for this class of compounds involves:
- Inhibition of Glycogen Synthase Kinase-3 (GSK-3) : GSK-3 is implicated in various cellular processes including cell cycle regulation and apoptosis. The inhibition of this kinase can lead to reduced cancer cell survival and proliferation .
- Metabolic Stability : Research on related compounds has shown that metabolic stability is crucial for their efficacy. Compounds were evaluated in mouse liver microsomes (MLMs), revealing rapid consumption in the presence of NADPH, suggesting cytochrome P450-mediated metabolism .
Neuroprotective Effects
In addition to anticancer properties, some studies have highlighted neuroprotective effects associated with oxadiazole derivatives. These compounds may modulate pathways involved in neurodegenerative diseases by influencing neuronal signaling pathways.
Case Study 1: Anticancer Activity
A recent investigation focused on a series of oxadiazole derivatives similar to the target compound. The study found that certain derivatives exhibited submicromolar IC50 values against colorectal cancer cells. The structure–activity relationship (SAR) analysis suggested that modifications on the aromatic ring significantly enhanced biological activity .
Case Study 2: Metabolic Profiling
In a metabolic profiling study, the compound was assessed for its stability and degradation pathways. The results indicated that while the compound showed rapid degradation under certain conditions, modifications could enhance its metabolic stability without compromising biological activity .
Data Summary
| Biological Activity | IC50 Range (μM) | Mechanism |
|---|---|---|
| Anticancer (various cell lines) | 42 - 339 | GSK-3 Inhibition |
| Neuroprotection | N/A | Modulation of neuronal signaling |
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step processes. For the benzo[d][1,3]dioxol-5-yl moiety, condensation of substituted aryl halides with hydrazine derivatives under reflux conditions (e.g., ethanol/H₂SO₄) is a common approach . The 1,3,4-oxadiazole ring can be formed via cyclization of thiosemicarbazides using reagents like POCl₃ or H₂O₂ . Reaction conditions such as temperature (80–120°C), solvent polarity, and catalyst choice (e.g., p-toluenesulfonic acid) significantly affect yield. For example, excess POCl₃ may improve cyclization efficiency but requires careful quenching to avoid side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) typically yields >70% purity .
Q. What analytical methods are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ are critical for confirming regiochemistry. Key signals include the piperidine N-CH₂ protons (δ 3.2–3.8 ppm) and oxadiazole C=O (δ 165–170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect residual solvents .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Standardize reaction parameters (e.g., stoichiometry of aryl halide to hydrazine derivatives, reflux duration) and validate intermediates via TLC at each step . For example, incomplete cyclization of the oxadiazole ring may result in unreacted thiosemicarbazide, detectable via Rf values (silica gel, ethyl acetate) .
Advanced Research Questions
Q. How does the substitution pattern on the piperidine and oxadiazole rings influence receptor binding affinity?
Structure-activity relationship (SAR) studies on analogous compounds (e.g., pyrazole carboxamides) suggest that:
- Piperidine substitution : N-(4-chlorophenyl) enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
- Oxadiazole modifications : Electron-withdrawing groups (e.g., benzo[d][1,3]dioxol-5-yl) increase metabolic stability by reducing CYP450-mediated oxidation .
- Chlorophenyl group : The 4-Cl position optimizes π-π stacking with hydrophobic receptor pockets, as shown in docking studies of CB1/CB2 ligands .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may arise from assay conditions. For example:
- Cell-based vs. cell-free assays : Membrane permeability differences can skew activity .
- Solvent effects : DMSO concentrations >1% may nonspecifically inhibit protein targets . Validate findings using orthogonal methods (e.g., SPR for binding affinity, patch-clamp electrophysiology for ion channel modulation) .
Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?
- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP (2.5–3.5), BBB permeability (Yes/No), and CYP inhibition .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER can model ligand-receptor interactions, highlighting key residues (e.g., piperidine-carboxamide hydrogen bonding with Ser383 in CB1) .
Methodological Considerations
Q. How to design experiments for evaluating metabolic stability?
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate t₁/₂ using first-order kinetics .
- Metabolite identification : Use Q-TOF MS to detect hydroxylated or demethylated products .
Q. What in vivo models are suitable for toxicity profiling?
- Acute toxicity : OECD Guideline 423 (rodent LD₅₀) with histopathology of liver/kidney .
- Genotoxicity : Ames test (TA98/TA100 strains) to assess mutagenic potential .
Key Challenges and Solutions
- Low aqueous solubility : Formulate with cyclodextrins (e.g., HP-β-CD) or PEGylation .
- Off-target effects : Use CRISPR-Cas9 knockout models to validate target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
